molecular formula C18H21N5O4 B10877949 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide

Cat. No.: B10877949
M. Wt: 371.4 g/mol
InChI Key: DIFGNCOIHSBGNN-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide is a synthetic compound that belongs to the class of purine derivatives This compound is known for its unique chemical structure, which combines a purine ring with a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide typically involves the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of reactions starting from simple precursors such as urea and malonic acid derivatives. These reactions often involve cyclization and condensation steps under controlled conditions.

    Introduction of the Butanamide Moiety: The butanamide group is introduced through an amide coupling reaction. This step involves the reaction of the purine derivative with a suitable butanoyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The final step involves the introduction of the methoxy group at the phenyl ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, resulting in the formation of reduced purine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidized Derivatives: Various oxidized forms of the purine ring.

    Reduced Derivatives: Reduced forms of the purine ring with altered electronic properties.

    Substituted Derivatives: Compounds with different functional groups replacing the methoxy group on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest. Researchers investigate its binding affinity and specificity to understand its potential as a tool for studying biological processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development. Studies focus on its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-phenylbutanamide: Lacks the methoxy group on the phenyl ring.

    2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-hydroxyphenyl)butanamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

    2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-chlorophenyl)butanamide: Contains a chloro group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide imparts unique electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C18H21N5O4/c1-5-12(16(24)20-11-8-6-7-9-13(11)27-4)23-10-19-15-14(23)17(25)22(3)18(26)21(15)2/h6-10,12H,5H2,1-4H3,(H,20,24)

InChI Key

DIFGNCOIHSBGNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)N2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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